molecular formula C19H22N2O3 B268007 3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide

3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide

Numéro de catalogue B268007
Poids moléculaire: 326.4 g/mol
Clé InChI: AKSPDAMDSHPSDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide, commonly known as FCPR03, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has been synthesized using different methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FCPR03.

Mécanisme D'action

The exact mechanism of action of FCPR03 is not fully understood. However, it has been suggested that FCPR03 inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been proposed that FCPR03 induces apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
FCPR03 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. FCPR03 has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. FCPR03 has also been shown to have antiviral activity against hepatitis C virus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of FCPR03 is its potential as a novel compound for the treatment of cancer and inflammatory diseases. It has also been found to have antiviral activity against hepatitis C virus. However, there are some limitations to using FCPR03 in lab experiments. The compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications. The synthesis of FCPR03 can be challenging, and the compound may be expensive to produce.

Orientations Futures

There are several future directions for research on FCPR03. One area of research is to further investigate its potential as a treatment for cancer and inflammatory diseases. More research is also needed to fully understand the mechanism of action of FCPR03. Future studies could also focus on developing more efficient and cost-effective methods for the synthesis of FCPR03. Additionally, FCPR03 could be tested for its potential as an antiviral agent against other viruses. Overall, FCPR03 shows great promise as a novel compound with potential applications in various fields of research.

Méthodes De Synthèse

The synthesis of FCPR03 has been carried out using different methods, including the reaction of 2-furyl methyl amine with cyclohexanone in the presence of catalytic amounts of acetic acid, followed by reaction with benzoyl chloride in the presence of triethylamine. The product obtained was then treated with cyclohexyl isocyanate to obtain FCPR03. Another method involves the reaction of 2-furyl methyl amine with cyclohexanone in the presence of sodium borohydride, followed by reaction with benzoyl chloride and cyclohexyl isocyanate to obtain FCPR03.

Applications De Recherche Scientifique

FCPR03 has been studied extensively for its potential applications in various fields of research. One of the main areas of research is cancer treatment. FCPR03 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. FCPR03 has also been studied for its potential use as an antiviral agent against hepatitis C virus.

Propriétés

Nom du produit

3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

3-(cyclohexanecarbonylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H22N2O3/c22-18(20-13-17-10-5-11-24-17)15-8-4-9-16(12-15)21-19(23)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,20,22)(H,21,23)

Clé InChI

AKSPDAMDSHPSDU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

SMILES canonique

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.